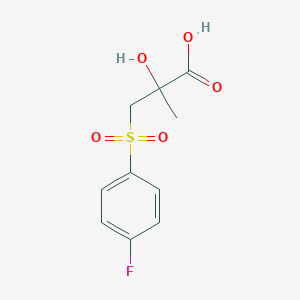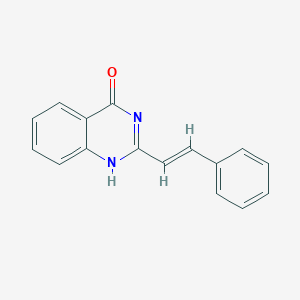
2-Styrylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Styrylquinazolin-4(3H)-one is a heterocyclic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. This compound is a member of the quinazoline family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-Styrylquinazolin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Styrylquinazolin-4(3H)-one are diverse and depend on the specific application. For example, this compound has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and protect against oxidative stress in neuronal cells. These effects are believed to be mediated by the compound's ability to modulate key signaling pathways and enzymes involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Styrylquinazolin-4(3H)-one in lab experiments is its broad range of biological activities. This compound has been shown to exhibit antimicrobial, antitumor, anti-inflammatory, and antioxidant properties, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity and side effects. Careful dose optimization and toxicity studies are necessary to ensure its safe use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-Styrylquinazolin-4(3H)-one. One potential direction is the development of new drugs and therapeutic agents based on this compound. Its diverse biological activities make it an attractive candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is the investigation of its mechanism of action and the identification of new targets for drug development. Finally, the development of new synthesis methods and modifications of the compound's structure may lead to the discovery of new and improved derivatives with enhanced biological activities.
Métodos De Síntesis
The synthesis of 2-Styrylquinazolin-4(3H)-one involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the desired compound. This synthesis method has been optimized to achieve high yields and purity of the product.
Aplicaciones Científicas De Investigación
2-Styrylquinazolin-4(3H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. These properties make it an attractive candidate for the development of new drugs and therapeutic agents.
Propiedades
Número CAS |
4765-58-6 |
|---|---|
Nombre del producto |
2-Styrylquinazolin-4(3H)-one |
Fórmula molecular |
C16H12N2O |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
2-[(E)-2-phenylethenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H12N2O/c19-16-13-8-4-5-9-14(13)17-15(18-16)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18,19)/b11-10+ |
Clave InChI |
JDEJRLXMWUYMSS-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=NC(=O)C3=CC=CC=C3N2 |
SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=NC(=O)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



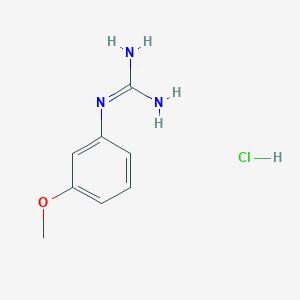

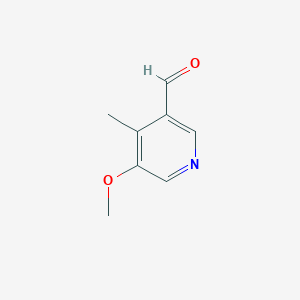
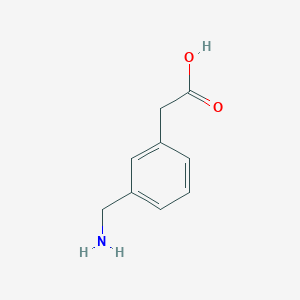
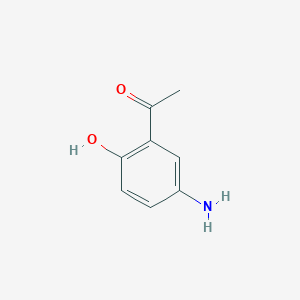

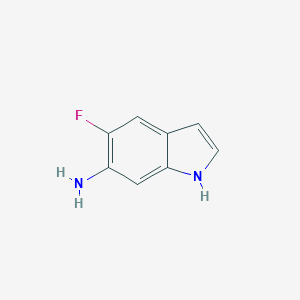
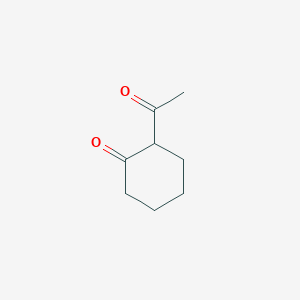
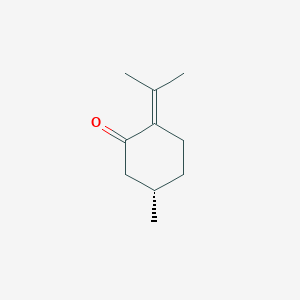
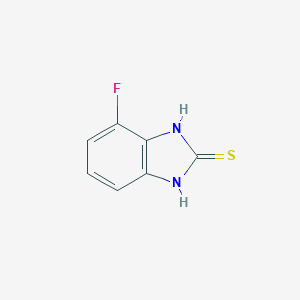
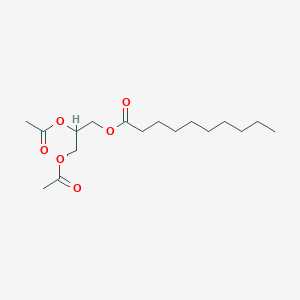
![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)
